R,S Equol 4'-Sulfate Sodium Salt

Vue d'ensemble

Description

R,S Equol 4’-Sulfate Sodium Salt: is a synthetic compound that has gained prominence in scientific research within the past decade. It is a sulfated conjugated form of the isoflavone metabolite, equol. This compound combines both estrogenic and androgenic properties, making it a subject of interest in various fields of study .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of R,S Equol 4’-Sulfate Sodium Salt typically involves the sulfation of equol. The process begins with the preparation of equol, which is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired sulfated product .

Industrial Production Methods: Industrial production of R,S Equol 4’-Sulfate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: R,S Equol 4’-Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted equol derivatives .

Applications De Recherche Scientifique

Nutraceutical Applications

Health Benefits:

R,S Equol 4'-Sulfate Sodium Salt is recognized for its antioxidant properties, which may help mitigate oxidative stress-related conditions. Studies indicate that equol can potentially reduce the risk of certain cancers, particularly gastric cancer, linked to high salt and processed food intake. Its role as a dietary supplement has been explored for promoting cardiovascular health and managing menopausal symptoms due to its estrogenic activity.

Dietary Supplements:

This compound is increasingly used in dietary supplements aimed at enhancing women's health, particularly during menopause. Its ability to mimic estrogen makes it a candidate for alleviating symptoms associated with hormonal fluctuations.

Pharmaceutical Applications

Therapeutic Potential:

this compound's unique biochemical properties make it a subject of interest in hormone-related therapies. Research indicates that it may influence hormone levels and receptor activity, providing insights into treatments for hormone-dependent conditions such as breast cancer and osteoporosis.

Research Use:

The compound is primarily utilized in research settings to study its metabolic pathways and interactions within biological systems. Its solubility and stability as a sodium salt enhance its utility in laboratory settings, allowing for more accurate assessments of its biological effects .

Biological Research Applications

Metabolic Studies:

this compound serves as a valuable tool in understanding the metabolism of isoflavones and their impact on human health. Investigations into its effects on various tissues have revealed significant interactions with hormonal pathways, making it relevant for studies on endocrine disruptors and metabolic diseases .

Case Studies:

- Hormonal Impact Studies: Research has demonstrated that this compound can modulate estrogen receptor activity, influencing cellular responses in breast tissue models. These findings suggest potential applications in breast cancer prevention strategies.

- Oxidative Stress Research: In vitro studies have shown that equol can reduce markers of oxidative stress in cell cultures exposed to harmful agents, indicating its protective role against cellular damage.

Mécanisme D'action

The mechanism of action of R,S Equol 4’-Sulfate Sodium Salt involves its interaction with estrogen and androgen receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction affects various physiological processes, including cell proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Equol: The parent compound of R,S Equol 4’-Sulfate Sodium Salt, known for its estrogenic activity.

Daidzein: Another isoflavone metabolite with similar estrogenic properties.

Genistein: A well-known isoflavone with both estrogenic and anti-cancer properties.

Uniqueness: R,S Equol 4’-Sulfate Sodium Salt is unique due to its combined estrogenic and androgenic properties, which are not commonly found in other isoflavone metabolites. This dual activity makes it a valuable compound for studying hormone-related physiological processes and developing therapeutic agents .

Activité Biologique

R,S Equol 4'-Sulfate Sodium Salt is a synthetic derivative of equol, a metabolite of the isoflavone daidzein, which has garnered significant attention for its biological activity, particularly in relation to hormone signaling, cancer prevention, and neuroprotection. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of approximately 344.31 g/mol. It is characterized by a sulfate group attached to the equol structure, enhancing its solubility and bioactivity.

- Source : This compound is derived from equol, which is produced in vivo from soy isoflavones through gut microbiota metabolism. Equol itself exists in two enantiomeric forms: R-equol and S-equol, each exhibiting distinct biological activities.

This compound exhibits both estrogenic and androgenic activities. It interacts with estrogen receptors (ERs), particularly ER-beta, influencing various cellular pathways:

- Estrogen Receptor Binding : The compound binds to estrogen receptors with moderate affinity, modulating gene expression related to cell proliferation and apoptosis .

- Antioxidant Properties : Research indicates that R,S Equol can reduce oxidative stress by enhancing mitochondrial function and decreasing lipid peroxidation levels in neuronal cells .

1. Cancer Prevention

This compound has been studied for its potential in cancer prevention:

- Breast and Prostate Cancer : In vitro studies have shown that R,S equol inhibits the growth and invasion of breast and prostate cancer cells. Specifically, racemic R/S-equol demonstrated equipotent inhibition comparable to other known anti-cancer agents .

- Chemopreventive Effects : In animal models, R-equol exhibited significant chemopreventive effects against breast cancer, resulting in a 43% reduction in tumor incidence .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection:

- Mitochondrial Function Enhancement : Studies indicate that R,S Equol enhances mitochondrial respiration in primary neurons, suggesting its potential role in mitigating neurodegenerative diseases such as Alzheimer's .

- Oxidative Stress Reduction : By reducing oxidative damage and promoting mitochondrial health, R,S Equol may contribute to the prevention of age-related cognitive decline .

Comparative Analysis with Other Isoflavones

| Compound | Estrogenic Activity | Androgenic Activity | Cancer Preventive Effects | Neuroprotective Effects |

|---|---|---|---|---|

| R,S Equol 4'-Sulfate | Moderate | Present | Significant | Significant |

| Daidzein | Moderate | Absent | Moderate | Minimal |

| Genistein | Strong | Weak | Strong | Moderate |

Case Studies and Research Findings

- Magee et al. (2006) : This study demonstrated that racemic R/S-equol significantly inhibited the growth of breast cancer cells while also preventing DNA damage from genotoxic insults .

- Brown et al. (2010) : In a chemically induced rat model for breast cancer, R-equol was found to be chemopreventive with notable tumor reduction effects, while S-equol showed no significant action .

- Zhao et al. (2009) : This research highlighted the ability of R/S Equol to enhance mitochondrial function and increase expression levels of anti-apoptotic proteins in neuronal models .

Propriétés

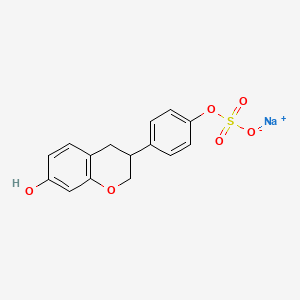

IUPAC Name |

sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWXGINCBVVDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675882 | |

| Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189685-28-6 | |

| Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.